MSC2363318A, also known as M2698, is a novel compound characterized as a potent dual inhibitor of p70S6K (ribosomal protein S6 kinase) and Akt (protein kinase B). This compound has garnered attention for its potential in targeting the dysregulated phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is implicated in approximately 30% of human cancers. The ability of MSC2363318A to cross the blood-brain barrier enhances its therapeutic appeal, particularly for central nervous system malignancies and tumors exhibiting PAM pathway dysregulation .
MSC2363318A was developed as part of ongoing research into effective cancer therapies that can overcome the limitations of existing mTOR inhibitors. It is classified as an adenosine triphosphate (ATP) competitive inhibitor, selectively targeting p70S6K and Akt1/3. The compound has been evaluated in various preclinical models and is undergoing clinical trials to assess its efficacy and safety in patients with advanced cancer .
The synthesis of MSC2363318A involves multi-step organic reactions, typically starting from readily available chemical precursors. The synthetic route includes several key transformations such as:
The molecular formula of MSC2363318A is , with a molecular weight of approximately 449.85 g/mol. The compound features a complex structure that includes:
The structural representation can be visualized using molecular modeling software, which aids in understanding the interactions with target kinases .
MSC2363318A exhibits a mechanism of action primarily through its inhibition of p70S6K and Akt pathways. The chemical reactions involved include:
These reactions highlight the compound's potential to disrupt cancer cell signaling pathways effectively .
The mechanism by which MSC2363318A exerts its effects involves dual inhibition:
This dual inhibition is particularly significant as it addresses the resistance mechanisms commonly observed in cancer therapies targeting the PI3K/Akt/mTOR pathway .
MSC2363318A possesses several notable physical chemical properties:
These properties contribute to its pharmacokinetic profile, including an appropriate absorption rate and distribution within biological systems .
MSC2363318A is primarily being investigated for its applications in oncology, particularly against tumors with dysregulated PAM pathways. Its potential uses include:
The unique properties of MSC2363318A position it as a promising candidate for further development in targeted cancer therapies aimed at overcoming resistance mechanisms inherent in current treatment modalities.
The PAM pathway functions as a master cellular regulator, integrating signals from growth factors, nutrients, and energy status to control critical processes including protein synthesis, glucose metabolism, cell proliferation, and apoptosis suppression [1] [6]. Activation typically begins when extracellular ligands (e.g., insulin-like growth factor 1 (IGF-1), platelet-derived growth factor (PDGF)) bind to receptor tyrosine kinases (RTKs), leading to PI3K activation. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it undergoes phosphorylation at two critical sites: Thr308 by phosphoinositide-dependent kinase 1 (PDK1) and Ser473 primarily by the mTOR complex 2 (mTORC2) [6]. Fully activated Akt phosphorylates numerous downstream substrates, including:
Table 1: Prevalence of PAM Pathway Alterations in Selected Cancers [1] [6] [7]
Cancer Type | Key Alterations | Prevalence (%) |
---|---|---|
Triple-Negative Breast Cancer (TNBC) | PTEN loss, PIK3CA mutations, AKT3 amplification | ~28% (AKT3 mRNA) |
HER2+ Breast Cancer | PIK3CA mutations, PTEN loss | ~20-40% |
Glioblastoma | PTEN loss/mutation, PIK3CA/PIK3R1 mutations, EGFR amplification driving PI3K | ~80-90% |
Ovarian Cancer | AKT2 amplification, PIK3CA amplification/mutation | 12% (AKT2 amp) |
Endometrial Cancer | PTEN mutation/loss, PIK3CA mutation | ~40-80% |
Pathway dysregulation occurs through multiple mechanisms: activating mutations (e.g., PIK3CA mutations, AKT1-E17K), amplifications (e.g., AKT2, AKT3), or inactivating mutations/deletions in tumor suppressors (e.g., PTEN, TSC1/TSC2) [1] [6] [7]. Critically, the PAM pathway is a major mediator of resistance to multiple therapeutic modalities:
This pervasive role in driving tumorigenesis and therapy resistance establishes the PAM pathway as a compelling therapeutic target.
Single-agent inhibition of key nodes within the PAM pathway, while conceptually sound, has demonstrated limited clinical success due to compensatory feedback loops and adaptive resistance mechanisms. The rationale for dual inhibition of p70S6K and Akt stems directly from understanding these limitations:
Preclinically, this rationale is supported by evidence showing that combined inhibition of Akt and mTORC1/p70S6K is more effective than single-agent approaches in PAM-dysregulated models [1] [3].
M2698 (MSC2363318A) was rationally designed and discovered as a potent, selective, and orally bioavailable ATP-competitive dual inhibitor targeting both p70S6K and Akt (primarily Akt1 and Akt3) [1] [8]. Its emergence addressed the critical need for agents capable of effectively suppressing the PAM pathway while overcoming the limitations of feedback activation.
Discovery and Optimization: Starting from a quinazoline carboxamide scaffold identified through screening, medicinal chemistry efforts focused on optimizing potency, selectivity, and drug-like properties. Structure-guided design, utilizing structural biology data (e.g., PDB: 7N93 showing M2698 bound to p70S6K), was crucial in achieving the desired profile [8] [9]. M2698 emerged as the clinical candidate with balanced activity against both targets and favorable pharmacokinetic (PK) properties.
Potency and Selectivity Profile: Biochemical assays demonstrated M2698's exceptional potency:
Indirect Inhibition (Cell-based): pGSK3β IC₅₀ = 17 nM; pS6 IC₅₀ = 15 nM [1] [2] [8].M2698 exhibits significant kinase selectivity. Profiling against 264 kinases revealed that only 6 kinases had IC₅₀ values within 10-fold of its potency for p70S6K, highlighting its targeted mechanism of action [1]. Crucially, it demonstrates reduced activity against Akt2 (IC₅₀ substantially higher than for Akt1/Akt3), potentially contributing to a more favorable safety profile regarding glucose metabolism [1] [7] [10].
Mechanism of Action: As an ATP-competitive inhibitor, M2698 binds directly to the kinase domains of p70S6K and Akt1/Akt3. Its dual inhibition achieves two critical effects:
Blood-Brain Barrier Penetration: A distinguishing feature of M2698 is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies in rats and mice showed significant brain penetration, with brain tumor exposure reaching 4-fold higher concentrations than in non-diseased brain tissue [1] [3] [5]. This property is particularly valuable for targeting primary brain tumors (e.g., glioblastoma) or brain metastases originating from PAM-dysregulated cancers (e.g., breast cancer).
Preclinical Antitumor Efficacy: M2698 demonstrated robust dose-dependent tumor growth inhibition in multiple preclinical xenograft models representing different cancer types driven by PAM pathway alterations:
Table 2: Key Preclinical Characteristics of M2698 [1] [2] [3]
Property | Value/Characteristic | Significance |
---|---|---|
Primary Targets | p70S6K, Akt1, Akt3 | Dual inhibition addresses core PAM signaling and feedback loops. |
Biochemical IC₅₀ | 1 nM (p70S6K, Akt1, Akt3) | High potency against intended targets. |
Cellular IC₅₀ (pS6) | 15 nM | Effective pathway suppression in tumor cells. |
Selectivity (Kinomescan) | 6/264 kinases inhibited within 10-fold of p70S6K IC₅₀ | Highly selective kinase inhibitor profile. |
Akt2 Activity | Significantly lower than Akt1/Akt3 | Potential for reduced hyperglycemia risk. |
Blood-Brain Barrier Penetration | Brain:Plasma ratio ~10; Brain Tumor:Non-disease Brain ~4:1 | Enables targeting of CNS tumors and metastases. |
Oral Bioavailability | High | Suitable for oral dosing regimen. |
Key Preclinical Efficacy | Tumor regression (TNBC), Prolonged survival (GBM) | Demonstrated activity in aggressive, treatment-resistant models. |
The emergence of M2698 represents a significant evolution in PAM pathway targeting. Its rationally designed dual mechanism, selectivity profile, and unique ability to penetrate the CNS position it as a promising clinical candidate for cancers driven by this frequently dysregulated pathway, particularly where current targeted therapies fail due to resistance or CNS involvement. Early clinical studies (Phase 1) have confirmed its tolerability and provided signals of activity, particularly in combination regimens for resistant breast cancer [7], validating the preclinical rationale for its development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7